![molecular formula C11H6F3NO2S B1681830 (5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione CAS No. 438190-29-5](/img/structure/B1681830.png)
(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
“(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione” is a compound with the molecular formula C11H6F3NO2S . It is also known by other names such as SMI-4a, TCS PIM-1 4a, and (Z)-SMI-4a . The molecular weight of this compound is 273.23 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine-2,4-dione moiety attached to a trifluoromethyl benzylidene group . The InChI code for this compound is InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.23 g/mol . The IUPAC name for this compound is (5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione . The InChI and SMILES codes provide information about its molecular structure .Aplicaciones Científicas De Investigación
Application in B-Cell Acute Lymphocytic Leukemia (B-ALL) Treatment
SMI-4a, a pan-PIM small molecule inhibitor, has shown significant preclinical antitumor activity in a wide range of hematologic malignant cell lines . In B-ALL patients, the expression of PIM was found to be significantly higher than that in normal controls .
When B-ALL cell lines CCRF-SB and Sup-B15 were treated with SMI-4a, it inhibited B-ALL cell proliferation in a dose- and time-dependent manner . Moreover, SMI-4a significantly promoted B-ALL cell apoptosis and caused cell cycle arrest in the G0/G1 phase .
The results of Western blot showed that SMI-4a increased the expression of Caspase-3, Caspase-9, Bax and P21, and decreased the expression of Bcl-2 and CDK4 . Furthermore, SMI-4a significantly inhibits the activation of the JAK2/STAT3 pathway .
Application in Melanoma Treatment
In melanoma cells, SMI-4a has been found to reduce clonogenic survival . This suggests that SMI-4a could potentially be used as a therapeutic agent in the treatment of melanoma.
Mecanismo De Acción
Target of Action
SMI-4a, also known as (Z)-SMI-4a, SMI 4a, (Z)-5-(3-(trifluoromethyl)benzylidene)thiazolidine-2,4-dione, (5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione, or TCS PIM-1 4a, is a potent inhibitor of Pim-1 kinase . Pim-1 kinase plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
SMI-4a inhibits Pim-1 kinase activity in a dose- and time-dependent manner . It is an ATP-competitive inhibitor . The inhibition of Pim-1 kinase by SMI-4a results in the suppression of mTORC1 activity , which is involved in regulating cell growth and activating AMPK .
Biochemical Pathways
The inhibition of Pim-1 kinase by SMI-4a affects several biochemical pathways. It suppresses the JAK2/STAT3 pathway , which plays a key role in tumor progression and transformation . SMI-4a also enhances the activity of glycogen synthase kinase 3β .
Pharmacokinetics
It is known that smi-4a is cell-permeable , which suggests that it can be absorbed and distributed within the body to reach its target sites.
Result of Action
SMI-4a significantly inhibits the growth of cells in vitro and in vivo, promotes apoptosis, and causes cell cycle arrest . It increases the expression of Caspase-3, Caspase-9, Bax, and P21, and decreases the expression of Bcl-2 and CDK4 .
Action Environment
The action of SMI-4a can be influenced by environmental factors. For instance, in a study where B-ALL cell lines were treated with SMI-4a, the compound inhibited cell proliferation in a dose- and time-dependent manner . This suggests that the concentration of SMI-4a and the duration of exposure can influence its efficacy.
Propiedades
IUPAC Name |
(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\2/C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione | |
CAS RN |
438190-29-5 | |
| Record name | 438190-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of SMI-4a?
A1: SMI-4a acts as a potent and selective inhibitor of the Pim family of serine/threonine kinases, with a particular affinity for Pim-1. [, , , , ]
Q2: What are Pim kinases, and why are they considered relevant in cancer?
A2: Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active kinases often overexpressed in various hematologic malignancies and solid tumors. They play crucial roles in regulating cell survival, proliferation, and drug resistance. [, , , , ]
Q3: How does SMI-4a interact with Pim kinases?
A3: While the precise binding mode of SMI-4a to Pim kinases requires further investigation, it is known to directly inhibit their kinase activity, potentially by competing with ATP for binding at the kinase active site. [, , ]
Q4: What are the downstream effects of Pim kinase inhibition by SMI-4a?
A4: SMI-4a, through Pim kinase inhibition, exerts pleiotropic effects on cancer cells. These include:
- Cell Cycle Arrest: SMI-4a induces cell cycle arrest primarily in the G1 phase by increasing the levels of the cyclin-dependent kinase inhibitor p27Kip1. [, , ]
- Apoptosis Induction: SMI-4a promotes apoptosis through the mitochondrial pathway, characterized by caspase activation and downregulation of anti-apoptotic proteins like Bcl-2. [, , , , ]
- Inhibition of mTORC1 Signaling: SMI-4a disrupts the mTORC1 signaling pathway, crucial for protein synthesis and cell growth, by decreasing the phosphorylation of its downstream targets 4E-BP1 and p70S6K. [, , , , , ]
- Autophagy Induction: SMI-4a has been shown to induce autophagy in some cancer cells, a process that can either promote or inhibit tumor growth depending on the context. [, ]
- Inhibition of Angiogenesis: SMI-4a may also affect tumor angiogenesis by inhibiting the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-633, potentially impairing blood vessel formation. []
Q5: Are there specific cancers where SMI-4a demonstrates higher efficacy?
A5: Preclinical studies have shown promising results in several cancer models. In particular, SMI-4a exhibited potent anti-tumor activity against:
- Hematologic Malignancies: Acute myeloid leukemia [, , , , ], chronic myeloid leukemia [], adult T-cell leukemia/lymphoma [], and multiple myeloma [, ].
- Solid Tumors: Non-small cell lung cancer [], melanoma [], prostate cancer [, , , ], breast cancer [, ], and osteosarcoma [].
Q6: What is known about the role of PIM kinases in regulating energy metabolism, and how does SMI-4a impact this process?
A6: Studies show that PIM kinases, especially PIM-3, can influence energy metabolism by regulating AMPK activity, which is a key sensor of cellular energy status. [, ] Inhibiting PIM kinases with SMI-4a activates AMPK, suggesting a potential shift in cellular metabolism. [, ]
Q7: Has SMI-4a shown synergistic effects with other anticancer agents?
A7: Yes, preclinical studies suggest that combining SMI-4a with other targeted therapies or chemotherapeutic agents can enhance its anticancer effects. Promising combinations include:
- MEK Inhibitors: Combining SMI-4a with MEK inhibitors synergistically killed pre-T-LBL cells. []
- mTOR Inhibitors: Co-treatment with SMI-4a and the mTOR inhibitor rapamycin synergistically inhibited tumor growth in a mouse model of acute myeloid leukemia. []
- Bcl-2 Antagonists: Combining SMI-4a with Bcl-2 antagonists like ABT-737 triggered robust apoptosis in prostate cancer cells in vitro and in vivo. []
- Proteasome Inhibitors: SMI-16a, a thiazolidine-2,4-dione compound similar to SMI-4a, enhanced the anti-myeloma effects of proteasome inhibitors like carfilzomib. []
Q8: Have any resistance mechanisms to SMI-4a been identified?
A8: While specific resistance mechanisms for SMI-4a are still under investigation, some studies suggest potential resistance pathways:
- PIK3CA Mutations: In colon cancer, mutations in PIK3CA were associated with resistance to SMI-4a, highlighting the potential interplay between the PIM and PI3K pathways in determining drug sensitivity. []
- Activation of Alternative Pathways: Inhibition of AKT by GSK690693 was found to induce Pim-1 expression, suggesting that compensatory upregulation of Pim kinases might contribute to resistance against AKT inhibitors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





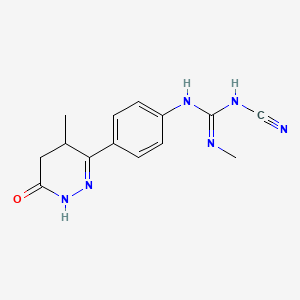
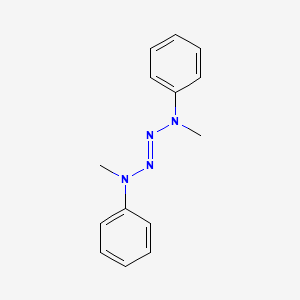

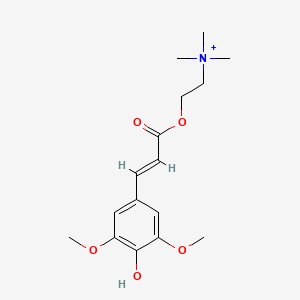


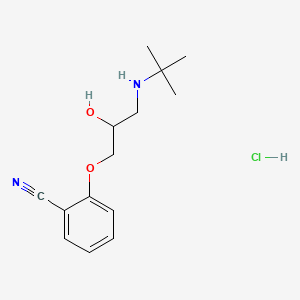
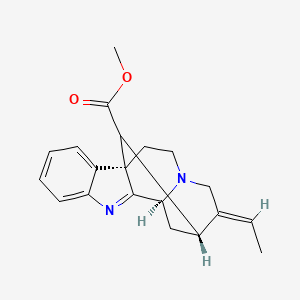
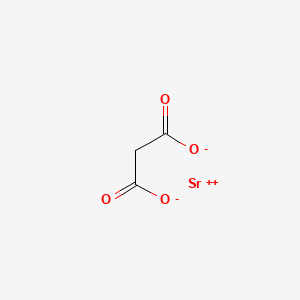
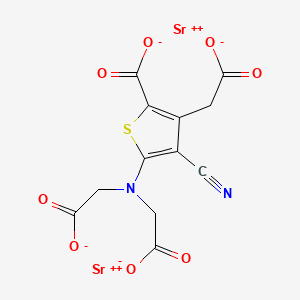

![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)